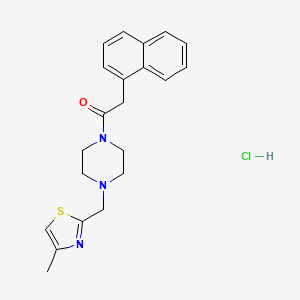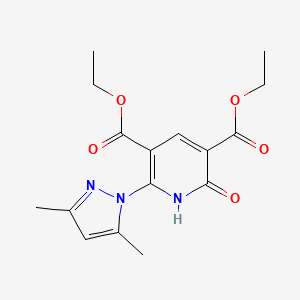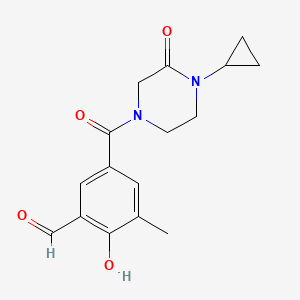
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3OS and its molecular weight is 401.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
The compound's synthesis and molecular modeling have been explored, particularly in the context of its potential as an anticonvulsant agent. This includes the study of its interaction with various receptors and the potential central nervous system (CNS) depressant activity via modulation of the GABA-A receptors (Ghareb et al., 2017).
Electrochemical and Fluorescence Studies
Research has been conducted on the electrochemical properties and fluorescence of compounds related to 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride. These studies provide insights into their potential applications in various scientific and industrial processes (Verma & Singh, 2015); (Gan et al., 2003).
Anticancer Activity
The compound's derivatives have been synthesized and evaluated for their potential anticancer activities. This includes testing against various cancer cell lines, which helps in understanding its effectiveness in cancer treatment and its potential role in drug development (Aly et al., 2020).
Analgesic and Anti-inflammatory Activities
Studies have been conducted on the compound's derivatives to assess their analgesic and anti-inflammatory activities. These investigations have shown promising results, indicating the potential of these derivatives in the development of new pain relief and anti-inflammatory drugs (Palaska et al., 1993).
Photoactive Properties
Research into the photoactive properties of related compounds has been conducted, exploring their potential applications in areas such as material science and photodynamic therapy. This includes the study of light sensitivities and photo-induced electron transfer properties (Berezhnaya et al., 2011).
Antibacterial and Antifungal Activities
The compound's derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies provide valuable insights into the potential use of these compounds in treating infections and diseases caused by various pathogens (Gan et al., 2010).
Eigenschaften
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.ClH/c1-16-15-26-20(22-16)14-23-9-11-24(12-10-23)21(25)13-18-7-4-6-17-5-2-3-8-19(17)18;/h2-8,15H,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAINCKREHRBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2763460.png)
![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)
![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)
![2,6-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2763464.png)
![5-((2-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763465.png)
![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B2763466.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)

![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)
